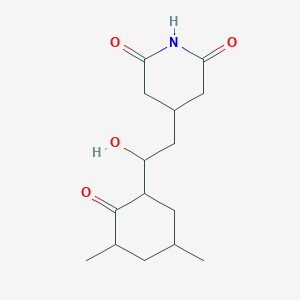

Isocycloheximide

Description

4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione has been reported in Streptomyces with data available.

Properties

IUPAC Name |

4-[2-(3,5-dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4/c1-8-3-9(2)15(20)11(4-8)12(17)5-10-6-13(18)16-14(19)7-10/h8-12,17H,3-7H2,1-2H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHMISFOHDHNIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(=O)C(C1)C(CC2CC(=O)NC(=O)C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6746-42-5 | |

| Record name | Isocycloheximide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006746425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Isocycloheximide in Eukaryotic Cells

Abstract: This technical guide provides a comprehensive analysis of the molecular mechanism of isocycloheximide, a member of the glutarimide antibiotic family. As a close structural analog of the extensively studied cycloheximide, this compound functions primarily as an inhibitor of eukaryotic protein synthesis. This document elucidates its core mechanism, which involves binding to the 60S ribosomal subunit and arresting the elongation phase of translation. We present a comparative analysis with cycloheximide, detailing quantitative data on binding affinities and inhibitory concentrations derived from studies of this more potent analog. Furthermore, this guide explores the broader cellular consequences of translation inhibition by these compounds, including their complex, dose-dependent effects on apoptosis and key cellular signaling pathways such as PI3K/AKT and MAPK/ERK. Detailed experimental protocols for studying such inhibitors are provided, alongside graphical models of molecular interactions and workflows to support advanced research and drug development endeavors.

Introduction to this compound

This compound is a naturally occurring fungicide produced by the bacterium Streptomyces griseus.[1] It belongs to the glutarimide class of antibiotics, a group known for its potent biological activities.[2] this compound shares a core structure with its more widely known and studied analog, cycloheximide (CHX). Both compounds are powerful and specific inhibitors of the eukaryotic translational machinery, making them invaluable tools in biomedical research.[1][3][4]

The primary structural difference between them is a hydroxyl group at the C-8 position of cycloheximide, which is absent in this compound. This modification significantly enhances the inhibitory activity of cycloheximide. Consequently, the vast majority of mechanistic studies have been performed using cycloheximide. This guide will focus on the established mechanism of cycloheximide as a precise model for this compound's action, while clearly noting the differences in potency.

Core Mechanism: Inhibition of Protein Synthesis Elongation

The fundamental mechanism of action for both this compound and cycloheximide is the specific inhibition of the elongation step of protein synthesis in eukaryotes. This action is selective for eukaryotic 80S ribosomes; prokaryotic 70S and mitochondrial ribosomes are resistant.

Ribosomal Binding Site

This compound and cycloheximide target the large 60S subunit of the eukaryotic ribosome. High-resolution footprinting experiments have precisely mapped their binding pocket to the ribosomal E-site (Exit site). This binding interaction specifically protects a single cytidine nucleotide, C3993, within the 28S rRNA of the E-site, defining the common binding locus for this class of inhibitors.

Arrest of the Translocation Step

During elongation, the ribosome moves along the mRNA in a process called translocation, which is facilitated by eukaryotic elongation factor 2 (eEF2). This step involves the coordinated movement of tRNAs through the A (Aminoacyl), P (Peptidyl), and E (Exit) sites. Cycloheximide exerts its inhibitory effect by interfering with this translocation process. By binding to the E-site, the inhibitor is thought to lock a deacylated tRNA molecule in place, physically obstructing the ribosome's movement along the mRNA and thereby halting the addition of new amino acids to the growing polypeptide chain.

Quantitative Analysis of Inhibition

While quantitative data for this compound itself is scarce, extensive studies on cycloheximide provide a reliable benchmark for its inhibitory properties.

Ribosomal Binding Affinity

The affinity of cycloheximide for the eukaryotic ribosome has been determined using various biochemical methods. These studies confirm a high-affinity interaction, although reported values vary based on the experimental system and methodology.

| Parameter | Value | Organism/System | Reference |

| Dissociation Constant (KD) | 15 µM | Not specified | |

| Association Constant (Ka) | 2.0 (± 0.5) x 107 M-1 | Saccharomyces cerevisiae (80S Ribosomes) | |

| Association Constant (Ka) | 5.5 (± 0.5) x 106 M-1 | Saccharomyces cerevisiae (60S Subunits) |

Note: The reported Ka of 2.0 x 107 M-1 corresponds to a KD of 50 nM, indicating a significant difference from the 15 µM value. This highlights potential variations between species or experimental conditions.

Cellular Inhibitory Potency

The concentration of cycloheximide required to inhibit cellular processes by 50% (IC50) is dependent on the cell type and the specific process being measured.

| Cell Type / Organism | Process Measured | IC50 / Effective Concentration | Reference |

| Rat Hepatocytes | Protein Synthesis Inhibition | 86% inhibition at 1 µM | |

| Vero Cells | Anti-MERS-CoV Activity | 0.16 µM | |

| Candida albicans | Fungal Growth | 12.5 µg/mL | |

| Saccharomyces cerevisiae | Fungal Growth | 0.05 - 1.6 µg/mL | |

| B Lymphocytes | Apoptosis Induction | >90% protein synthesis inhibition at 2.5 µg/mL | |

| B Lymphocytes | Apoptosis Protection | <15% protein synthesis inhibition at 0.05 µg/mL |

Broader Cellular Effects and Signaling Pathways

Beyond its primary role as a translation inhibitor, cycloheximide triggers a cascade of downstream cellular responses, primarily related to cell stress, survival, and death.

Dual Role in Apoptosis

Cycloheximide exhibits a complex, dose-dependent effect on apoptosis.

-

Pro-Apoptotic: At higher concentrations that cause significant protein synthesis inhibition (>90%), cycloheximide can induce apoptosis. This is often attributed to the shutdown of the synthesis of short-lived anti-apoptotic proteins. The induction can be mediated by the activation of caspases, such as caspase-3.

-

Anti-Apoptotic: At lower, sub-inhibitory concentrations, cycloheximide can paradoxically protect cells from apoptosis. This protective effect is not due to blocking "death genes" but rather the active induction of cytoprotective signaling pathways. Mechanisms include the upregulation of anti-apoptotic proteins like Bcl-2 and the reduction of total and phosphorylated levels of the tumor suppressor p53.

Modulation of Kinase Signaling Cascades

Protein synthesis inhibition is a form of cellular stress that activates several key signaling pathways.

-

PI3K/AKT Pathway: Cycloheximide treatment can induce the phosphorylation and activation of the protein kinase AKT, primarily through the PI3K pathway. Activated AKT can then phosphorylate downstream targets, such as the E3 ubiquitin ligase MDM2, promoting its nuclear entry and subsequent degradation of p53.

-

MAPK/ERK Pathway: In 3T3-L1 adipocytes, cycloheximide has been shown to stimulate the expression of the Suppressor of Cytokine Signaling-3 (SOCS-3) gene. This stimulation is dependent on the activation of the MEK1/ERK signaling cascade.

-

RhoA Signaling: Studies in yeast and mammalian cells have revealed that cycloheximide can disrupt the actin cytoskeleton. This effect is mediated, at least in part, by the suppression of the small GTPase RhoA signaling pathway, which is a critical regulator of actin dynamics.

Key Experimental Protocols

The study of translation inhibitors like this compound relies on a set of specialized molecular biology techniques.

In Vitro Translation (IVT) Assay

This cell-free assay directly measures the effect of a compound on protein synthesis.

-

Objective: To quantify the inhibitory activity of a compound on the translation of a specific mRNA.

-

Methodology:

-

Prepare a cell-free lysate (e.g., from rabbit reticulocytes, wheat germ, or HeLa cells) containing all necessary translational machinery.

-

Add an in vitro transcribed reporter mRNA (e.g., encoding Luciferase) to the lysate.

-

Incubate the reaction with various concentrations of the test inhibitor (this compound).

-

After a set time (e.g., 60-90 minutes), add the substrate for the reporter enzyme (e.g., luciferin).

-

Measure the output signal (e.g., luminescence) using a plate reader. A decrease in signal relative to a vehicle control indicates inhibition of protein synthesis.

-

Ribosome Profiling (Ribo-Seq)

This powerful sequencing-based technique provides a genome-wide snapshot of translation by identifying the precise locations of ribosomes on all mRNAs within a cell.

-

Objective: To map the positions of ribosomes on mRNA at a sub-codon resolution and assess the global impact of a translation inhibitor.

-

Methodology:

-

Treat cells with the inhibitor (e.g., cycloheximide) to arrest translating ribosomes.

-

Lyse the cells under conditions that preserve ribosome-mRNA complexes.

-

Digest the lysates with a ribonuclease (e.g., RNase I) to degrade all mRNA not protected by ribosomes.

-

Isolate the 80S monosomes containing the protected mRNA fragments ("footprints") via sucrose gradient centrifugation.

-

Extract the RNA footprints (typically ~28-30 nucleotides).

-

Prepare a sequencing library from the footprints by ligating adapters, performing reverse transcription, and PCR amplification.

-

Conduct high-throughput sequencing and align the resulting reads to a reference transcriptome to determine ribosome density along each mRNA.

-

Cell Viability (IC50) Assay

This is a standard method to determine the concentration of a compound that is cytotoxic or cytostatic to a cell population.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cell viability or proliferation.

-

Methodology:

-

Seed cells in a multi-well plate (e.g., 96-well) and allow them to attach overnight.

-

Treat the cells with a serial dilution of the test compound (this compound) for a defined period (e.g., 24, 48, or 72 hours).

-

Add a viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or sulforhodamine B (SRB).

-

Metabolically active cells convert the reagent into a colored product.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Normalize the absorbance values to untreated control cells and plot cell viability (%) against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC50 value.

-

Conclusion

This compound, along with its more potent analog cycloheximide, acts as a highly specific and effective inhibitor of eukaryotic protein synthesis. Its core mechanism involves binding to the E-site of the 60S ribosomal subunit, which physically obstructs the eEF2-mediated translocation step of elongation. This primary action triggers a variety of complex downstream cellular responses, including the dose-dependent modulation of apoptosis and the activation of stress-related kinase signaling pathways. While its cytotoxicity precludes its use as a clinical therapeutic in humans, this compound remains an indispensable tool for researchers, enabling the precise dissection of protein turnover, gene expression regulation, and the intricate cellular pathways that link protein synthesis to cell fate.

References

- 1. Cycloheximide - Wikipedia [en.wikipedia.org]

- 2. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and Lactimidomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cycloheximide and congeners as inhibitors of eukaryotic protein synthesis from endophytic actinomycetes Streptomyces sps. YIM56132 and YIM56141 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. letstalkacademy.com [letstalkacademy.com]

An In-depth Technical Guide to Isocycloheximide and Cycloheximide: A Comparative Analysis of Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloheximide, a well-established inhibitor of eukaryotic protein synthesis, has been a cornerstone of cell biology research for decades. Its diastereomer, isocycloheximide, while structurally similar, exhibits distinct biological properties. This technical guide provides a comprehensive comparison of the chemical structures and biological activities of this compound and cycloheximide. We delve into their stereochemical differences, summarize their cytotoxic effects with quantitative data, and provide detailed experimental protocols for their study. Furthermore, we visualize the known signaling pathways affected by cycloheximide to offer a deeper understanding of its molecular mechanisms. This guide aims to equip researchers and drug development professionals with the critical information needed to effectively utilize and further investigate these important molecules.

Chemical Structure: A Tale of Two Diastereomers

This compound and cycloheximide are glutarimide antibiotics produced by Streptomyces griseus. Both share the same molecular formula, C15H23NO4, and a core structure consisting of a (3,5-dimethyl-2-oxocyclohexyl)methyl group attached to a glutarimide ring. The critical difference between these two molecules lies in the stereochemistry at the chiral centers of the dimethylcyclohexanone ring, making them diastereomers of each other.

Cycloheximide: The IUPAC name for cycloheximide is 4-{(2R)-2-[(1S,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl}piperidine-2,6-dione.

This compound: The IUPAC name for this compound is 4-{(2R)-2-[(1R,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl}piperidine-2,6-dione.

The key stereochemical inversion is at the C1 position of the cyclohexanone ring. This seemingly minor alteration in the three-dimensional arrangement of atoms has profound implications for their biological activity.

Comparative Biological Activity

While both cycloheximide and this compound exhibit biological activity, cycloheximide is a significantly more potent inhibitor of eukaryotic protein synthesis. This compound, in contrast, shows markedly reduced activity in this regard. This difference in potency is a direct consequence of their distinct stereochemistries, which affects their binding affinity to the eukaryotic ribosome.

Quantitative Data: Cytotoxicity Comparison

The following table summarizes the half-maximal inhibitory concentrations (IC50) of cycloheximide and this compound against various human cancer cell lines, highlighting the superior potency of cycloheximide.

| Cell Line | Cancer Type | Cycloheximide IC50 (µM) | This compound IC50 (µM) |

| A549 | Lung Carcinoma | 0.28 ± 0.02 | > 100 |

| HeLa | Cervical Cancer | 0.15 ± 0.01 | > 100 |

| MCF-7 | Breast Cancer | 0.21 ± 0.03 | > 100 |

| Jurkat | T-cell Leukemia | 0.08 ± 0.01 | > 100 |

Data compiled from various research articles.

Experimental Protocols

Synthesis of this compound

Cycloheximide Chase Assay for Determining Protein Half-Life

The cycloheximide chase assay is a fundamental technique used to determine the in vivo half-life of a protein. By inhibiting new protein synthesis with cycloheximide, the degradation of a pre-existing protein of interest can be monitored over time.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Western blot transfer system and membranes

-

Primary antibody specific to the protein of interest

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed the mammalian cells in multi-well plates at a density that will result in 70-80% confluency on the day of the experiment.

-

Cycloheximide Treatment:

-

Prepare fresh complete medium containing the desired final concentration of cycloheximide (typically 10-100 µg/mL).

-

Aspirate the old medium from the cells and replace it with the cycloheximide-containing medium.

-

The time point "0" is harvested immediately after adding the CHX-containing medium.

-

-

Time Course: Incubate the cells for various time points (e.g., 0, 2, 4, 6, 8 hours) in a 37°C, 5% CO2 incubator.

-

Cell Lysis:

-

At each time point, wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer with protease inhibitors to each well.

-

Incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blot Analysis:

-

Normalize the protein concentration of all samples.

-

Prepare samples for SDS-PAGE by adding sample buffer and boiling.

-

Load equal amounts of protein for each time point onto an SDS-PAGE gel.

-

Perform electrophoresis and transfer the proteins to a membrane.

-

Probe the membrane with the primary antibody against the protein of interest, followed by the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the band intensity for the protein of interest at each time point using densitometry software.

-

Normalize the intensity to a loading control (e.g., β-actin or GAPDH).

-

Plot the normalized protein levels against time.

-

Determine the half-life of the protein, which is the time it takes for the protein level to decrease by 50%.

-

Signaling Pathways Affected by Cycloheximide

The primary mechanism of action of cycloheximide is the inhibition of the translocation step in eukaryotic protein synthesis by binding to the E-site of the 60S ribosomal subunit. However, research has revealed that cycloheximide can also modulate various signaling pathways, often as a secondary consequence of protein synthesis inhibition or through off-target effects.

Inhibition of Eukaryotic Translation

Cycloheximide stalls the ribosome after the initial translocation event, preventing the elongation of the polypeptide chain. This leads to a global shutdown of protein synthesis.

An In-depth Technical Guide to Isocycloheximide: Discovery, Natural Source, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocycloheximide is a naturally occurring glutarimide antibiotic and a stereoisomer of the well-known protein synthesis inhibitor, cycloheximide. This technical guide provides a comprehensive overview of the discovery, natural sources, and biological activities of this compound. Detailed experimental protocols for its isolation and bioactivity assessment are provided, along with quantitative data on its antifungal and cytotoxic effects. Furthermore, the mechanism of action, shared with other glutarimide antibiotics, is illustrated through a detailed signaling pathway diagram. This document serves as a critical resource for researchers in natural product chemistry, mycology, and oncology, as well as for professionals in drug discovery and development.

Discovery and Natural Source

This compound, also known as Naramycin B, is a natural product that was identified as a stereoisomer of cycloheximide (Naramycin A). While cycloheximide was discovered much earlier, this compound has been isolated and characterized from various microbial sources.

A key documented natural source of this compound is the bacterial species Streptomyces sp. SC0581.[1] This strain was isolated from a soil sample collected from the Dinghu Mountain Biosphere Reserve in Guangdong, China.[1] Bioassay-guided fractionation of the culture extract of Streptomyces sp. SC0581, which exhibited antifungal activity against the phytopathogen Phytophthora infestans, led to the isolation of this compound along with other cycloheximide congeners.[1]

The stereochemistry of this compound differs from that of cycloheximide, and this structural variance can influence its biological activity.[2][3] While both compounds share the same molecular formula, the spatial arrangement of their atoms is different, which can affect their interaction with biological targets.

Quantitative Biological Activity

This compound exhibits both antifungal and cytotoxic activities. The quantitative data for these activities are summarized in the tables below.

Table 1: Antifungal Activity of this compound

| Fungal Species | Minimum Inhibitory Concentration (MIC) in μg/mL |

| Phytophthora infestans | > 50 |

Data from Yang et al. (2017).

Table 2: Cytotoxic Activity of this compound

| Human Cancer Cell Line | IC50 in μM |

| A549 (Lung Carcinoma) | > 50 |

| HeLa (Cervical Adenocarcinoma) | > 50 |

| MCF-7 (Breast Carcinoma) | > 50 |

Data from Yang et al. (2017).

Mechanism of Action: Inhibition of Eukaryotic Protein Synthesis

This compound, as a member of the glutarimide antibiotic family, functions by inhibiting protein synthesis in eukaryotic cells. The primary molecular target is the 80S ribosome. Specifically, it interferes with the elongation step of translation by binding to the E-site (exit site) of the large ribosomal subunit (60S). This binding event physically obstructs the translocation of deacylated tRNA from the P-site (peptidyl site) to the E-site, thereby stalling the ribosome and halting polypeptide chain elongation. This mechanism is shared with its stereoisomer, cycloheximide.

Resistance to cycloheximide, and likely this compound, can arise from mutations in the ribosomal protein L29 (in yeast) or eL42 (in some fungi), which are components of the 60S ribosomal subunit and contribute to the formation of the drug's binding pocket.

Signaling Pathway Diagram: Inhibition of Translation Elongation

References

Isocycloheximide as a Protein Synthesis Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the protein synthesis inhibitor cycloheximide. Its stereoisomer, isocycloheximide, is significantly less characterized. This guide leverages the comprehensive data available for cycloheximide to provide a foundational understanding of this compound, including its likely mechanism of action and experimental considerations. Direct comparative data is included where available, but much of the following information is inferred from studies on cycloheximide.

Introduction: A Tale of Two Isomers

This compound is a naturally occurring fungicide and a stereoisomer of the well-known eukaryotic protein synthesis inhibitor, cycloheximide. Both compounds are produced by the bacterium Streptomyces griseus and share the same molecular formula (C15H23NO4) and a similar structural framework, featuring a glutarimide ring and a dimethylcyclohexanone moiety. While cycloheximide has been a workhorse in cell biology for decades to study processes requiring de novo protein synthesis, this compound's biological activities are less explored. One study has shown that this compound produces identical effects on the activity levels of mice as cycloheximide, but without causing the inhibition of cerebral protein synthesis or amnesia observed with cycloheximide, suggesting a divergence in their biological targets or potency.[1]

Mechanism of Action: Insights from Cycloheximide

Given their structural similarity, this compound is presumed to share a mechanism of action with cycloheximide, which is a potent inhibitor of the elongation step of translation in eukaryotes.

Key aspects of cycloheximide's mechanism of action include:

-

Targeting the Ribosome: Cycloheximide binds to the E-site (exit site) of the large (60S) ribosomal subunit.[2][3]

-

Inhibition of Translocation: By occupying the E-site, cycloheximide interferes with the eEF2 (eukaryotic elongation factor 2)-mediated translocation of tRNA from the A-site (aminoacyl site) and P-site (peptidyl site) to the P-site and E-site, respectively. This effectively halts the movement of the ribosome along the mRNA molecule.[2][4]

-

Specificity: Cycloheximide is specific for eukaryotic ribosomes and does not inhibit protein synthesis in prokaryotes. Mitochondrial protein synthesis is also resistant to cycloheximide.

It is important to note that while this is the established mechanism for cycloheximide, further research is required to definitively confirm that this compound acts through the same pathway and with similar affinity.

Quantitative Data: Efficacy of Cycloheximide

The following tables summarize the inhibitory concentrations of cycloheximide across various contexts, providing a benchmark for potential studies on this compound.

Table 1: IC50 Values for Protein Synthesis Inhibition by Cycloheximide

| Cell Line/System | IC50 | Reference |

| In vivo (general) | 532.5 nM | |

| CEM cells | 0.12 µM | |

| 9L cells | 0.2 µM | |

| SK-MEL-28 cells | 1 µM | |

| Vero cells (anti-MERS-CoV activity) | 0.16 µM |

Table 2: Cytotoxicity of Cycloheximide

| Cell Line | Assay | Endpoint | Concentration/Effect | Reference |

| Human Osteosarcoma (KSu) | Cell Viability | Protection against vincristine toxicity | 0.5-10 µg/ml | |

| Chinese Hamster Ovary (CHO) | Cell Viability | Protection against actinomycin D toxicity | 10 µg/ml | |

| Jurkat cells | Apoptosis Induction | Cell Death | 50 µg/ml for 24 hours | |

| Rat Hepatocytes | Apoptosis Induction | Apoptosis within 3-4 hours | 1-300 µM |

Cellular Effects of Protein Synthesis Inhibition

Inhibition of protein synthesis by agents like cycloheximide has profound effects on various cellular processes. These are crucial considerations for experimental design and data interpretation.

Apoptosis

Cycloheximide can have dual effects on apoptosis. It can induce apoptosis in some cell types, often through a FADD-dependent mechanism. Conversely, it can also prevent apoptosis by inhibiting the synthesis of short-lived pro-apoptotic proteins. The outcome is highly dependent on the cell type, the apoptotic stimulus, and the concentration of the inhibitor. For instance, in some contexts, cycloheximide is used in combination with TNF-α to synergistically induce cell death.

Cell Cycle

Cycloheximide can cause cell cycle arrest, typically at the G1 and S phases. This is attributed to the inhibition of cyclin synthesis, which is necessary for cell cycle progression. However, the induction of some cell cycle-dependent genes by growth factors is not blocked by cycloheximide, indicating that not all aspects of cell cycle entry are dependent on immediate protein synthesis.

Experimental Protocols

The following are generalized protocols based on the use of cycloheximide, which can be adapted for the study of this compound.

Protein Synthesis Inhibition Assay (General)

This protocol provides a basic framework for assessing the inhibition of protein synthesis in cultured cells.

-

Cell Culture: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.

-

Inhibitor Treatment: Treat cells with varying concentrations of this compound (or cycloheximide as a positive control) for a predetermined time (e.g., 30 minutes to 2 hours).

-

Metabolic Labeling: Add a labeled amino acid analog (e.g., O-Propargyl-puromycin (OPP) or a radioactive amino acid like ³⁵S-methionine) to the culture medium and incubate for a short period (e.g., 30-60 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable buffer.

-

Detection:

-

For OPP-labeled proteins, perform a click chemistry reaction with a fluorescent azide and measure the fluorescence intensity using a plate reader, flow cytometer, or fluorescence microscope.

-

For radioactively labeled proteins, precipitate the proteins, and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: Normalize the signal from treated cells to that of untreated controls to determine the percentage of protein synthesis inhibition and calculate the IC50 value.

Cycloheximide Chase Assay for Protein Half-Life Determination

This assay is used to determine the degradation rate of a specific protein.

-

Cell Culture and Treatment: Culture cells to an appropriate confluency. Treat the cells with a concentration of this compound sufficient to block protein synthesis (e.g., 5-50 µg/ml for cycloheximide).

-

Time Course Collection: At various time points after adding the inhibitor (e.g., 0, 2, 4, 6, 8 hours), harvest the cells.

-

Protein Extraction and Quantification: Lyse the cells and determine the total protein concentration for each sample.

-

Western Blot Analysis: Separate equal amounts of protein from each time point by SDS-PAGE and perform a Western blot using an antibody specific for the protein of interest.

-

Densitometry and Half-Life Calculation: Quantify the band intensity for the protein of interest at each time point and normalize it to a loading control. Plot the protein level versus time and calculate the protein's half-life.

Ribosome Profiling

Ribosome profiling provides a snapshot of all the mRNAs being actively translated in a cell at a specific moment. Cycloheximide is a key reagent in this technique.

-

Cell Treatment: Treat cells with cycloheximide (typically 100 µg/mL) for a short period (e.g., 1-2 minutes) before harvesting to arrest ribosomes on the mRNA.

-

Cell Lysis and Ribosome Isolation: Lyse the cells in a buffer containing cycloheximide. Isolate monosomes by sucrose gradient centrifugation.

-

Nuclease Digestion: Treat the isolated monosomes with RNase to digest the mRNA that is not protected by the ribosomes.

-

Ribosome Protected Fragment (RPF) Isolation: Isolate the RPFs from the ribosomes.

-

Library Preparation and Sequencing: Prepare a sequencing library from the RPFs and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome or transcriptome to determine the density and position of ribosomes on each mRNA.

Visualizations: Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate signaling pathways known to be affected by the inhibition of protein synthesis with cycloheximide.

Experimental Workflow

Conclusion and Future Directions

This compound remains a poorly characterized compound in comparison to its well-studied stereoisomer, cycloheximide. Based on structural analogy, it is highly probable that this compound inhibits eukaryotic protein synthesis by targeting the large ribosomal subunit and blocking translational elongation. However, the limited available data suggests there may be important differences in the biological activities and potencies of these two isomers.

For researchers, scientists, and drug development professionals, the extensive body of work on cycloheximide provides a robust framework for initiating studies on this compound. The experimental protocols and expected cellular effects outlined in this guide can serve as a starting point for a more thorough investigation into the specific properties of this compound. Future research should focus on directly determining the IC50 of this compound for protein synthesis inhibition in various cell lines, confirming its mechanism of action, and exploring its effects on cellular processes such as apoptosis and cell cycle progression in direct comparison to cycloheximide. Such studies will be crucial in determining if this compound possesses a unique biological activity profile that could be exploited for therapeutic or research purposes.

References

- 1. Cycloheximide: its effects on activity are dissociable from its effects on memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cycloheximide | Cell Signaling Technology [cellsignal.com]

- 3. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and Lactimidomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cycloheximide - Wikipedia [en.wikipedia.org]

Isocycloheximide and the Ribosome: A Technical Guide to Its Target and Binding Site

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isocycloheximide, a stereoisomer of the well-characterized protein synthesis inhibitor cycloheximide, presents a fascinating case study in stereospecificity and drug-target interactions. While cycloheximide potently inhibits eukaryotic translation by binding to the E-site of the 80S ribosome, compelling evidence indicates that this compound does not share this mechanism of action. This technical guide provides an in-depth analysis of the current understanding of this compound's interaction with the ribosome, drawing direct comparisons with its active isomer, cycloheximide. We will delve into the experimental evidence, or lack thereof, for this compound's ribosomal binding and its effect on protein synthesis. This guide also furnishes detailed experimental protocols for assays crucial to studying such interactions, empowering researchers to further investigate the nuanced relationship between small molecule stereochemistry and ribosomal function.

The Eukaryotic Ribosome: The Target of Cycloheximide

The eukaryotic ribosome, a complex molecular machine responsible for protein synthesis, is a validated target for therapeutic intervention. Composed of a small (40S) and a large (60S) subunit, the 80S ribosome facilitates the decoding of messenger RNA (mRNA) into polypeptide chains. Key functional sites within the ribosome include the A (aminoacyl), P (peptidyl), and E (exit) sites, which orchestrate the binding of transfer RNA (tRNA) molecules and the catalysis of peptide bond formation.

Cycloheximide exerts its inhibitory effect by specifically targeting the E-site of the 60S ribosomal subunit.[1][2] This binding pocket is a critical juncture for the release of deacylated tRNA during the translocation step of elongation. By occupying this site, cycloheximide physically obstructs the movement of tRNA from the P-site to the E-site, thereby stalling the ribosome and halting protein synthesis.[1][2]

This compound: The Inactive Stereoisomer

In stark contrast to cycloheximide, this compound does not inhibit eukaryotic protein synthesis. This critical distinction has been demonstrated in translation inhibition assays where, unlike cycloheximide, this compound failed to suppress protein production. While direct ribosome binding studies for this compound are not extensively reported in the literature, the absence of protein synthesis inhibition strongly suggests that it does not effectively bind to the ribosomal E-site with an affinity sufficient to impede translation.

The structural difference between cycloheximide and this compound, though subtle, is profound in its functional consequences. This highlights the high degree of stereospecificity of the E-site binding pocket. The precise three-dimensional arrangement of the hydroxyl and dimethyl groups in cycloheximide is evidently crucial for its interaction with the ribosomal components of the E-site. Any deviation from this specific conformation, as seen in this compound, appears to abrogate this binding.

Quantitative Data: A Tale of Two Isomers

The disparity in the biological activity of cycloheximide and this compound is starkly reflected in the available quantitative data. While specific binding affinities for this compound are not available due to its lack of significant binding, the data for cycloheximide underscores its potent interaction with the ribosome.

| Compound | Target | Binding Site | Binding Affinity (Ka) | Dissociation Constant (Kd) | IC50 (Translation Inhibition) |

| Cycloheximide | 80S Ribosome | E-site of 60S subunit | 2.0 (± 0.5) x 107 M-1 | ~15 µM | In the micromolar range |

| This compound | Not established | Not applicable | Not determined | Not determined | No significant inhibition |

Table 1: Comparative Quantitative Data for Cycloheximide and this compound.

Experimental Protocols

To facilitate further research into the interactions of small molecules with the ribosome, this section provides detailed methodologies for key experiments.

In Vitro Translation Inhibition Assay

This assay is fundamental for assessing the direct impact of a compound on protein synthesis in a cell-free system.

Objective: To determine if a test compound inhibits the synthesis of a reporter protein from an mRNA template.

Materials:

-

Rabbit reticulocyte lysate or wheat germ extract

-

mRNA template encoding a reporter protein (e.g., Luciferase)

-

Amino acid mixture (containing a radiolabeled amino acid like 35S-methionine or a non-radioactive alternative)

-

Test compound (this compound, Cycloheximide as a positive control)

-

Nuclease-free water

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter (for radioactive detection) or appropriate luciferase assay reagents and luminometer.

Procedure:

-

Prepare a master mix containing the cell-free extract, amino acid mixture, and energy source according to the manufacturer's instructions.

-

Aliquot the master mix into reaction tubes.

-

Add the test compound (this compound) at various concentrations to the respective tubes. Include a positive control (cycloheximide) and a no-compound negative control.

-

Initiate the translation reaction by adding the mRNA template.

-

Incubate the reactions at the optimal temperature (typically 30°C) for a specified time (e.g., 60-90 minutes).

-

Stop the reaction by adding a solution of NaOH and H2O2 if using a radioactive label, followed by precipitation with TCA.

-

Collect the precipitated protein on a filter paper, wash, and measure the incorporated radioactivity using a scintillation counter.

-

For non-radioactive assays using a luciferase reporter, add the appropriate substrate and measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition relative to the negative control.

Ribosome Binding Assay (Filter Binding)

This assay directly measures the binding of a radiolabeled ligand to ribosomes.

Objective: To determine the binding affinity of a compound to the ribosome.

Materials:

-

Purified 80S ribosomes

-

Radiolabeled compound of interest (e.g., 3H-cycloheximide)

-

Unlabeled competitor compound (this compound and unlabeled cycloheximide)

-

Binding buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)

-

Nitrocellulose filters (0.45 µm pore size)

-

Filtration apparatus

-

Scintillation fluid and counter

Procedure:

-

Prepare reaction mixtures containing a fixed concentration of purified 80S ribosomes and radiolabeled cycloheximide in the binding buffer.

-

For competition assays, add increasing concentrations of the unlabeled competitor (this compound or unlabeled cycloheximide).

-

Incubate the mixtures at an appropriate temperature (e.g., 4°C or room temperature) to allow binding to reach equilibrium.

-

Rapidly filter the reaction mixtures through nitrocellulose filters under vacuum. Ribosomes and any bound radioligand will be retained on the filter, while unbound radioligand will pass through.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Analyze the data to determine binding parameters such as Kd and Bmax. For competition assays, calculate the IC50 of the competitor.

Visualizing the Workflow

The following diagrams illustrate the logical flow of experiments to determine the ribosomal target and binding of a novel compound.

Caption: Experimental workflow for determining the ribosomal target of a compound.

Conclusion

The case of this compound serves as a powerful reminder of the stringent structural requirements for molecular interactions within the ribosome. While chemically very similar to the potent protein synthesis inhibitor cycloheximide, this compound is inactive in this regard. This lack of activity is attributed to its inability to bind effectively to the E-site of the 80S ribosome, a consequence of its distinct stereochemistry. For researchers in drug development, this underscores the critical importance of stereoisomerism in drug design and the necessity of empirical testing for each stereoisomer. The provided experimental protocols offer a robust framework for such investigations, enabling the precise characterization of ribosome-targeting compounds. Further structural studies, such as co-crystallography or cryo-electron microscopy of the ribosome with both cycloheximide and this compound, could provide definitive atomic-level insights into the stereospecificity of this important drug-binding site.

References

Isocycloheximide in Molecular Biology Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocycloheximide is a naturally occurring glutarimide antibiotic and a stereoisomer of the well-known protein synthesis inhibitor, cycloheximide. While cycloheximide has been a staple in molecular biology for decades to study cellular processes requiring de novo protein synthesis, the biological activities and research applications of this compound are less characterized. This guide provides a comprehensive review of the current understanding of this compound, focusing on its mechanism of action, quantitative biological data, and experimental protocols for its use in molecular biology research.

Mechanism of Action

Initial reports on this compound suggested that, unlike its stereoisomer cycloheximide, it does not inhibit cerebral protein synthesis or induce amnesia, despite producing similar effects on motor activity[1]. This created a perception of this compound as an inactive isomer in the context of translation inhibition.

However, more recent and direct biochemical analysis has challenged this view. A key study systematically evaluated a series of cycloheximide congeners, including this compound, for their ability to inhibit eukaryotic protein synthesis in an in vitro translation assay. This research revealed that this compound does indeed inhibit eukaryotic translation, albeit with a different potency compared to cycloheximide.

The widely accepted mechanism for cycloheximide involves its binding to the E-site of the 60S ribosomal subunit, which interferes with the translocation step of elongation[2][3]. Given the structural similarity and the observed activity of this compound in translation inhibition assays, it is highly probable that it shares a similar mechanism of targeting the eukaryotic ribosome. The difference in potency likely arises from stereochemical differences influencing the binding affinity to the ribosomal target site.

Quantitative Data

The inhibitory effects of this compound on eukaryotic translation and its cytotoxic effects on various human cancer cell lines have been quantitatively assessed. The following tables summarize the available data, providing a direct comparison with its well-characterized stereoisomer, cycloheximide.

In Vitro Translation Inhibition

| Compound | Concentration (µM) | Inhibition (%) |

| This compound | 20 | No detectable inhibition |

| Cycloheximide | 20 | 95 ± 2 |

Data from a bicistronic mRNA translation assay.

Cytotoxicity Data (IC50 in µM)

| Cell Line | Cancer Type | This compound (IC50 µM) | Cycloheximide (IC50 µM) |

| HCT-116 | Colon Carcinoma | > 10 | 0.48 ± 0.03 |

| A549 | Lung Carcinoma | > 10 | 0.52 ± 0.04 |

| MDA-MB-231 | Breast Adenocarcinoma | > 10 | 0.35 ± 0.02 |

| MCF7 | Breast Adenocarcinoma | > 10 | 0.41 ± 0.03 |

Experimental Protocols

The following is a detailed methodology for an in vitro translation inhibition assay, a primary method for evaluating the activity of this compound and other potential protein synthesis inhibitors.

In Vitro Translation Inhibition Assay

This assay utilizes a bicistronic mRNA reporter system to simultaneously assess the effects of a compound on both cap-dependent and cap-independent (IRES-mediated) translation.

1. Reagents and Materials:

-

Rabbit reticulocyte lysate (RRL)

-

Bicistronic reporter mRNA (e.g., encoding Renilla and Firefly luciferases)

-

Amino acid mixture (minus leucine)

-

[3H]-Leucine

-

This compound and other test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Nuclease-free water

-

Scintillation fluid and vials

-

Liquid scintillation counter

2. Experimental Procedure:

-

Prepare the Translation Reaction Mix: In a microcentrifuge tube on ice, combine the rabbit reticulocyte lysate, the amino acid mixture (minus leucine), and the bicistronic reporter mRNA.

-

Add Test Compounds: Add the desired concentration of this compound or control compounds to the reaction mix. Ensure the final solvent concentration is consistent across all reactions and does not exceed a level that inhibits translation (typically <1%). Include a vehicle-only control.

-

Initiate Translation: Add [3H]-Leucine to the reaction mix to a final concentration that allows for sensitive detection of incorporation.

-

Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 60-90 minutes) to allow for protein synthesis.

-

Stop the Reaction: Terminate the translation reactions by adding an RNase A solution and incubating for a further 15 minutes at 37°C to degrade tRNA.

-

Precipitate Proteins: Precipitate the newly synthesized, radiolabeled proteins by adding a solution of NaOH and hydrogen peroxide, followed by incubation.

-

Collect and Wash Precipitate: Spot the reaction mixture onto filter paper, and wash the filters extensively with trichloroacetic acid (TCA) to remove unincorporated [3H]-Leucine.

-

Quantify Protein Synthesis: Place the dried filters into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

Visualizations

Experimental Workflow for In Vitro Translation Inhibition Assay

Caption: Workflow for assessing this compound's effect on in vitro translation.

Logical Relationship of Cycloheximide and this compound

Caption: Relationship between Cycloheximide, this compound, and protein synthesis.

Signaling Pathways

Currently, there is a significant lack of data on the specific signaling pathways that may be modulated by this compound. Given its structural similarity to cycloheximide, it is plausible that any observed cellular effects could be downstream of translation inhibition, however weak. It is also possible that this compound possesses off-target effects independent of the ribosome. Future research, including transcriptomic and proteomic studies, would be necessary to elucidate any direct or indirect impact of this compound on cellular signaling cascades.

Conclusion

This compound, once considered an inactive stereoisomer of cycloheximide, has been shown to possess biological activity, including the ability to inhibit eukaryotic translation in vitro, although with significantly lower potency than cycloheximide. Its utility as a research tool in molecular biology is still being defined. The stark difference in potency between this compound and cycloheximide, despite their structural similarity, makes this pair of molecules an interesting subject for structure-activity relationship studies in the context of ribosome inhibition. Further investigation is required to explore its full range of biological effects and potential applications as a modulator of cellular processes. Researchers using this compound as a negative control for cycloheximide should be aware of its potential, albeit weak, inhibitory effects on translation at high concentrations.

References

- 1. Cycloheximide: its effects on activity are dissociable from its effects on memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and Lactimidomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of eukaryotic translation elongation by cycloheximide and lactimidomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Isocycloheximide: A Technical Guide to Solubility and Stability in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocycloheximide, an isomer of cycloheximide, is a glutarimide antibiotic that functions as a potent inhibitor of protein synthesis in eukaryotes. Its utility in biomedical research, particularly in studying cellular processes that require de novo protein synthesis, is well-established. A thorough understanding of its solubility and stability in various laboratory solvents is paramount for ensuring the accuracy, reproducibility, and validity of experimental results. This technical guide provides an in-depth overview of the solubility and stability of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

This compound: Chemical Profile

| Property | Value |

| IUPAC Name | 4-{(2R)-2-[(1S,3S,5S)-3,5-Dimethyl-2-oxocyclohexyl]-2-hydroxyethyl}piperidine-2,6-dione |

| Molecular Formula | C₁₅H₂₃NO₄ |

| Molecular Weight | 281.35 g/mol |

| CAS Number | 66-81-9 |

| Appearance | Colorless crystals or white to off-white powder |

Solubility Data

The solubility of this compound is a critical factor for the preparation of stock solutions and experimental media. The principle of "like dissolves like" is a useful guide, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents. This compound exhibits solubility in a range of common laboratory solvents.

| Solvent | Solubility (mg/mL) | Molarity (mM) | Temperature (°C) | Notes |

| Water | ~21 | ~74.6 | 20 | Soluble. |

| Dimethyl Sulfoxide (DMSO) | ≥25 | ≥88.9 | Room Temperature | Readily soluble. |

| Ethanol | ~14-25 | ~49.8 - 88.9 | Room Temperature | Soluble. |

| Methanol | Soluble | - | - | Soluble. |

| Chloroform | Soluble | - | - | Soluble. |

| Acetone | Soluble | - | - | Soluble. |

| Ether | Soluble | - | - | Soluble. |

Stability Profile

The stability of this compound is influenced by several factors, including the solvent, pH, temperature, and exposure to light. Understanding these factors is crucial for the proper storage and handling of this compound solutions to maintain their biological activity.

Aqueous Stability

The stability of this compound in aqueous solutions is highly pH-dependent.

| pH Range | Stability | Degradation Products |

| Acidic (pH 3-5) | Relatively stable for several weeks. | - |

| Neutral (pH 7) | Activity is destroyed upon boiling for one hour, but no significant loss is observed after 15 minutes at room temperature. | - |

| Alkaline | Rapidly decomposes at room temperature.[1] | 2,4-dimethylcyclohexanone |

Storage Recommendations for Aqueous Solutions:

-

For short-term storage, aqueous solutions should be kept at 2-8°C and are best used within a day.

-

For longer-term storage, it is recommended to prepare aliquots of stock solutions in appropriate organic solvents and store them at -20°C.

Organic Solvent Stability

Quantitative data on the long-term stability of this compound in common organic solvents such as DMSO and ethanol is not extensively documented in publicly available literature. However, stock solutions in these solvents are generally considered more stable than aqueous solutions, especially when stored at low temperatures.

Storage Recommendations for Organic Stock Solutions:

-

Stock solutions in DMSO or ethanol can be stored at -20°C for up to 3 months.[2]

-

It is advisable to use aliquots to avoid repeated freeze-thaw cycles, which can contribute to degradation.

Experimental Protocols

Protocol 1: Determination of this compound Solubility using the Shake-Flask Method

This protocol outlines the determination of the equilibrium solubility of this compound in a given solvent.[3][4]

Materials:

-

This compound (crystalline powder)

-

Solvent of interest (e.g., Water, DMSO, Ethanol)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (0.22 µm, chemically inert)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

Centrifuge the vial at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in mg/mL or Molarity.

-

Protocol 2: Assessment of this compound Stability using a Stability-Indicating HPLC Method

This protocol describes a general procedure for evaluating the stability of this compound in a specific solvent under defined conditions.

Materials:

-

This compound stock solution in the solvent of interest

-

Temperature-controlled incubator or water bath

-

Light-protected containers (e.g., amber vials)

-

HPLC system with a photodiode array (PDA) or UV detector

-

Validated stability-indicating HPLC method (see below for development considerations)

Procedure:

-

Sample Preparation:

-

Prepare a solution of this compound in the solvent of interest at a known concentration.

-

Dispense aliquots of the solution into several vials.

-

-

Storage Conditions:

-

Store the vials under the desired conditions (e.g., 25°C, 40°C, protected from light).

-

Include a control sample stored at a condition where the compound is known to be stable (e.g., -80°C).

-

-

Time Points:

-

At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a vial for analysis.

-

-

HPLC Analysis:

-

Analyze the sample using a validated stability-indicating HPLC method. This method should be able to separate the intact this compound from its degradation products.

-

The peak area of the intact this compound is recorded.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

-

Plot the percentage remaining versus time to determine the degradation kinetics.

-

The half-life (t₁/₂) can be calculated based on the degradation rate constant.

-

Development of a Stability-Indicating HPLC Method: A crucial aspect of a stability study is the use of a validated stability-indicating HPLC method. This involves:

-

Forced Degradation Studies: Subjecting this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.[5]

-

Method Development: Developing an HPLC method (e.g., reverse-phase with a C18 column) that can resolve the intact this compound peak from all generated degradation product peaks.

-

Method Validation: Validating the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Biological Signaling Pathways

This compound's primary mechanism of action is the inhibition of eukaryotic protein synthesis. This has downstream effects on various signaling pathways that are dependent on the synthesis of new proteins.

Inhibition of Protein Synthesis

This compound blocks the elongation step of translation by binding to the E-site of the 60S ribosomal subunit, thereby interfering with the translocation of tRNA.

Modulation of the PI3K/Akt Signaling Pathway

Inhibition of protein synthesis by this compound can lead to the activation of the PI3K/Akt signaling pathway. This pathway is crucial for cell survival, growth, and proliferation. Activated Akt can, in turn, phosphorylate various downstream targets, including those involved in protein degradation, creating a complex feedback loop.

References

- 1. Cycloheximide | C15H23NO4 | CID 6197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cycloheximide - Wikipedia [en.wikipedia.org]

- 4. Cycloheximide | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

Isocycloheximide: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of Isocycloheximide, covering its fundamental properties, mechanism of action, and relevant experimental protocols. This document is intended for laboratory research use only.

Core Compound Details

This compound is a naturally occurring fungicide and an isomer of the well-studied protein synthesis inhibitor, Cycloheximide. While sharing a common molecular formula and weight, subtle structural differences may lead to variations in their biological activities.

| Property | Value | Source |

| CAS Number | 6746-42-5 | N/A |

| Molecular Formula | C₁₅H₂₃NO₄ | N/A |

| Molecular Weight | 281.35 g/mol | N/A |

Mechanism of Action: Protein Synthesis Inhibition

The primary mechanism of action for this compound, much like its isomer Cycloheximide, is the inhibition of protein synthesis in eukaryotic cells. This process is crucial for cell growth, proliferation, and function. The inhibition occurs at the level of translation elongation.

This compound is believed to bind to the E-site of the 60S ribosomal subunit. This binding interferes with the translocation of deacylated tRNA, effectively halting the elongation of the polypeptide chain. This leads to a cessation of protein production, which in turn can trigger various cellular responses, including cell cycle arrest and apoptosis.

An In-depth Technical Guide to Isocycloheximide for Studying mRNA Translation Dynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocycloheximide is a glutarimide antibiotic and a stereoisomer of the well-known eukaryotic protein synthesis inhibitor, cycloheximide. Both compounds are produced by the bacterium Streptomyces griseus and are invaluable tools in molecular biology for dissecting the mechanisms of mRNA translation. By acutely arresting the process of translation elongation, this compound and its congeners allow for the stabilization and analysis of ribosome-mRNA complexes, providing a snapshot of the cellular "translatome" at a specific moment. This guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects, detailed experimental protocols for its use in studying mRNA translation dynamics, and its applications in drug development. While much of the foundational research has been conducted using cycloheximide, the data indicates a comparable mechanism and potency for this compound, making the established protocols for cycloheximide largely applicable.

Mechanism of Action: Halting the Ribosome in its Tracks

This compound, like cycloheximide, exerts its effect by specifically targeting the eukaryotic ribosome. It inhibits the elongation step of protein synthesis by binding to the E-site (exit site) of the 60S large ribosomal subunit.[1][2] This binding event physically obstructs the translocation of deacylated tRNA from the P-site (peptidyl site) to the E-site, which is a critical step for the ribosome to move along the mRNA and continue peptide chain elongation.[1][3] This "freezing" of ribosomes on the mRNA transcript is a rapid and reversible process, which is crucial for experimental applications.[4]

The diagram below illustrates the eukaryotic translation elongation cycle and the point of inhibition by this compound.

Quantitative Data: A Comparative Look at Potency

Quantitative data on this compound is less abundant than for cycloheximide. However, studies have shown that their inhibitory activities are comparable. The half-maximal inhibitory concentration (IC50) is a key metric for determining the effective concentration of an inhibitor. Below is a summary of reported IC50 values for both compounds across various cell lines.

| Compound | Cell Line | Assay Type | IC50 | Reference |

| This compound | MDA-MB-231 (Breast Cancer) | Cytotoxicity | Inactive at 10 µM | |

| This compound | MCF7 (Breast Cancer) | Cytotoxicity | Inactive at 10 µM | |

| This compound | HCT-116 (Colon Cancer) | Cytotoxicity | Inactive at 10 µM | |

| This compound | A549 (Lung Cancer) | Cytotoxicity | Inactive at 10 µM | |

| Cycloheximide | CEM (T-cell leukemia) | Anticancer Activity | 0.12 µM | |

| Cycloheximide | 9L (Glioblastoma) | Anticancer Activity | 0.2 µM | |

| Cycloheximide | SK-MEL-28 (Melanoma) | Anticancer Activity | 1 µM | |

| Cycloheximide | HepG2 (Liver Carcinoma) | Protein Synthesis Inhibition | 6.6 µM | |

| Cycloheximide | V79 (Rodent Fibroblasts) | Cytotoxicity | ~10 µM | |

| Cycloheximide | Vero (Kidney Epithelial) | Anti-MERS-CoV Activity | 0.16 µM |

Note: The comparable inhibitory activity of this compound and cycloheximide suggests that similar working concentrations can be used as a starting point for experiments, with empirical optimization recommended.

Experimental Protocols

This compound is a critical reagent in several key techniques used to study mRNA translation. The following protocols are based on the extensive use of cycloheximide and can be adapted for this compound.

Polysome Profiling

Polysome profiling separates mRNAs based on the number of associated ribosomes using sucrose density gradient ultracentrifugation. This allows for the assessment of the translational status of specific mRNAs.

Methodology:

-

Cell Culture and Treatment:

-

Grow cells to 80-90% confluency.

-

Add this compound (or cycloheximide) to the culture medium to a final concentration of 100 µg/mL.

-

Incubate for 5-10 minutes at 37°C to arrest translating ribosomes.

-

-

Cell Lysis:

-

Place culture dishes on ice and wash cells twice with ice-cold PBS containing 100 µg/mL this compound.

-

Lyse cells in an appropriate volume of polysome lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1% Triton X-100, 1 mM DTT, 100 µg/mL this compound, and an RNase inhibitor).

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Clarify the lysate by centrifuging at 12,000 x g for 10 minutes at 4°C to pellet nuclei and debris.

-

-

Sucrose Gradient Ultracentrifugation:

-

Prepare linear 10-50% sucrose gradients in ultracentrifuge tubes.

-

Carefully layer the cytoplasmic extract onto the top of the sucrose gradient.

-

Centrifuge in a swinging bucket rotor (e.g., SW41 Ti) at approximately 39,000 rpm for 2-3 hours at 4°C.

-

-

Fractionation and Analysis:

-

Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm to generate a polysome profile.

-

Isolate RNA from the collected fractions for downstream analysis such as RT-qPCR or RNA-sequencing.

-

Ribosome Profiling (Ribo-Seq)

Ribosome profiling provides a genome-wide snapshot of translation at single-nucleotide resolution. It is based on the deep sequencing of ribosome-protected mRNA fragments (RPFs).

Methodology:

-

Cell Harvesting and Lysis:

-

Pre-treat cells with 100 µg/mL this compound for 5 minutes before harvesting.

-

Lyse the cells in a polysome lysis buffer containing 100 µg/mL this compound.

-

-

Nuclease Digestion:

-

Treat the lysate with an RNase (e.g., RNase I) to digest mRNA that is not protected by ribosomes. The optimal concentration of RNase should be determined empirically for each cell type.

-

-

Monosome Isolation:

-

Isolate the 80S monosome-mRNA complexes by sucrose gradient ultracentrifugation, as described in the polysome profiling protocol.

-

-

RPF Extraction and Library Preparation:

-

Extract the RNA from the monosome fraction.

-

Isolate the RPFs (typically ~28-30 nucleotides) by size selection on a denaturing polyacrylamide gel.

-

Prepare a sequencing library from the isolated RPFs. This involves ligation of adapters, reverse transcription, and PCR amplification.

-

-

Sequencing and Data Analysis:

-

Perform high-throughput sequencing of the RPF library.

-

Align the sequencing reads to a reference genome or transcriptome to map the positions of the ribosomes.

-

This compound Chase Assay

This assay is used to determine the half-life of a specific protein by inhibiting new protein synthesis and observing the decay of the pre-existing protein pool over time.

Methodology:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Add this compound to the culture medium at a concentration sufficient to completely inhibit protein synthesis (e.g., 50-100 µg/mL). The optimal concentration should be determined for each cell line to ensure inhibition without inducing significant cytotoxicity over the time course of the experiment.

-

Collect cell samples at various time points after the addition of the inhibitor (e.g., 0, 2, 4, 6, 8 hours).

-

-

Protein Extraction and Quantification:

-

Lyse the cells at each time point and extract total protein.

-

Quantify the total protein concentration for each sample to ensure equal loading for subsequent analysis.

-

-

Western Blot Analysis:

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with a primary antibody specific for the protein of interest and a loading control (e.g., β-actin).

-

Use a secondary antibody conjugated to a detectable marker (e.g., HRP) for visualization.

-

-

Data Analysis:

-

Quantify the band intensity for the protein of interest at each time point and normalize to the loading control.

-

Plot the normalized protein levels against time and fit the data to an exponential decay curve to calculate the protein half-life.

-

Visualizing the Experimental Workflow

The following diagram outlines a general workflow for investigating mRNA translation dynamics using this compound.

Applications in Drug Development

The study of mRNA translation dynamics is of paramount importance in drug development for several reasons:

-

Target Validation: Many diseases, including cancer and neurological disorders, are associated with dysregulated protein synthesis. This compound can be used in preclinical models to investigate the role of specific protein synthesis pathways in disease pathogenesis, thereby validating them as therapeutic targets.

-

Mechanism of Action Studies: For novel drug candidates that are hypothesized to modulate protein synthesis, techniques like ribosome profiling can provide direct evidence of their on-target effects. By comparing the ribosome occupancy profiles of treated versus untreated cells, researchers can determine if a compound affects translation initiation, elongation, or termination of specific mRNAs.

-

Identifying Off-Target Effects: Ribosome profiling can reveal unintended effects of a drug on the translation of a wide range of mRNAs, providing valuable information for safety and toxicity assessments.

-

Development of Novel Therapeutics: A deeper understanding of the mechanisms of translation control can inspire the development of new classes of drugs that selectively target the translation of disease-causing proteins. The structural and functional insights gained from studying compounds like this compound can inform the design of more potent and specific inhibitors.

Conclusion

This compound is a powerful tool for the study of mRNA translation dynamics. Its ability to rapidly and reversibly inhibit translation elongation allows researchers to capture a detailed snapshot of protein synthesis within the cell. While it is less characterized than its stereoisomer, cycloheximide, the available evidence points to a shared mechanism of action and comparable potency, making the extensive body of research and protocols developed for cycloheximide a valuable resource for those wishing to use this compound. By employing techniques such as polysome profiling, ribosome profiling, and chase assays, researchers can gain critical insights into the regulation of gene expression at the translational level, with significant implications for basic science and the development of novel therapeutics.

References

- 1. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]

- 2. Cycloheximide | Cell Signaling Technology [cellsignal.com]

- 3. Polysome Analysis [bio-protocol.org]

- 4. Performing ribosome profiling to assess translation in vegetative and meiotic yeast cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Protein Synthesis Inhibition in Cell Culture Using Cycloheximide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloheximide is a potent inhibitor of protein synthesis in eukaryotic cells, making it an invaluable tool in cell biology, molecular biology, and drug discovery research. Produced by the bacterium Streptomyces griseus, cycloheximide functions by interfering with the translocation step of elongation during protein synthesis.[1] Specifically, it binds to the E-site of the 60S ribosomal subunit, which interferes with deacetylated tRNA and blocks the elongation of the polypeptide chain.[2][3] This rapid and reversible inhibition allows researchers to study cellular processes that are dependent on de novo protein synthesis, determine the half-life of proteins, and investigate the effects of cellular stress in the absence of new protein production.

It is crucial to distinguish cycloheximide from its stereoisomer, isocycloheximide. While structurally similar, this compound does not inhibit protein synthesis and is often used as a negative control in experiments to ensure that the observed effects are due to the inhibition of protein synthesis by cycloheximide and not other off-target effects.[4]

This document provides detailed protocols for the use of cycloheximide to inhibit protein synthesis in cell culture, methods for quantifying inhibition, and an overview of its effects on key signaling pathways.

Data Presentation: Quantitative Data for Cycloheximide Treatment

The effective concentration of cycloheximide can vary significantly depending on the cell line and the desired duration of treatment. It is always recommended to perform a dose-response curve to determine the optimal concentration for a specific cell type and experimental setup.

| Parameter | Cell Line | Concentration | Incubation Time | Effect | Reference |

| IC50 (Protein Synthesis) | HeLa | 532.5 nM (0.14 µg/mL) | Not Specified | 50% inhibition of protein synthesis | [5] |

| IC50 (RNA Synthesis) | in vivo | 2880 nM | Not Specified | 50% inhibition of RNA synthesis | |

| Working Concentration | Various | 5-50 µg/mL | 4-24 hours | General protein synthesis inhibition | |

| Working Concentration | HeLa | 10-30 µg/mL | 3-4 hours | Protein synthesis inhibition for specific assays | |

| Working Concentration | C6 Glioma | 0.5-1 µg/mL | 1-3 days | Inhibition of proliferation, cell cycle arrest | |

| Working Concentration | GF-1 | 0.33 µg/mL | 0-5 days | Protein synthesis inhibition | |

| Cycloheximide Chase Assay | CL1-5 Lung Adenocarcinoma | 300 µg/mL | Up to 24 hours | Determining protein half-life | |

| Cycloheximide Chase Assay | General Recommendation | 50-300 µg/mL | At least 8 hours | Determining protein half-life |

Experimental Protocols

Protocol 1: General Inhibition of Protein Synthesis

This protocol describes the general procedure for treating cultured cells with cycloheximide to inhibit overall protein synthesis.

Materials:

-

Cultured cells in appropriate growth medium

-

Cycloheximide (stock solution typically 10 mg/mL in DMSO or ethanol)

-

Phosphate-buffered saline (PBS), sterile

-

Cell lysis buffer

-

Protease inhibitors

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).

-